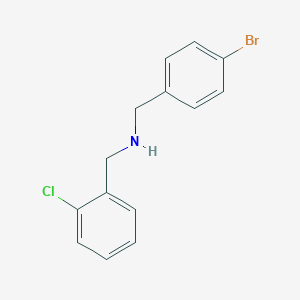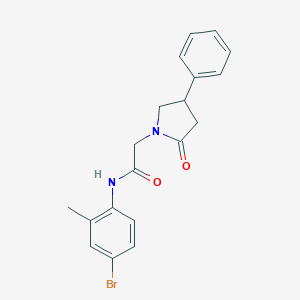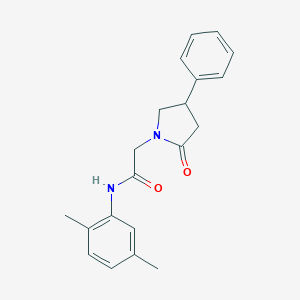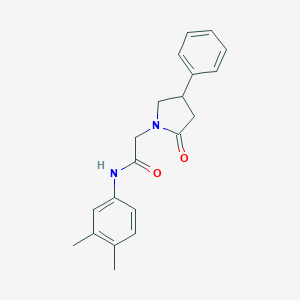![molecular formula C17H24ClN3O3S B283654 N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B283654.png)
N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide, also known as CBM-THIAMINE, is a novel thiamine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is not fully understood. However, it is believed to work by increasing the availability of thiamine in the brain, which is essential for energy metabolism and neurotransmitter synthesis. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide has been shown to have several biochemical and physiological effects. It increases the levels of thiamine and thiamine diphosphate in the brain, which are essential for energy metabolism and neurotransmitter synthesis. It also reduces oxidative stress and inflammation in the brain, which may help to protect against neuronal damage.
实验室实验的优点和局限性
One of the advantages of N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is that it is a novel compound with potential therapeutic applications in various diseases. It has been shown to be safe and well-tolerated in animal studies. However, one of the limitations of N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is that it is a relatively new compound, and more research is needed to understand its full potential and limitations.
未来方向
There are several future directions for N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide research. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine the optimal dosage and administration route. Additionally, more research is needed to understand its mechanism of action and potential side effects.
Conclusion
In conclusion, N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is a novel thiamine derivative that has potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields and purity of the final product. It works by increasing the availability of thiamine in the brain, which is essential for energy metabolism and neurotransmitter synthesis. N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide has several biochemical and physiological effects, including reducing oxidative stress and inflammation in the brain. While it has advantages for lab experiments, more research is needed to understand its full potential and limitations.
合成方法
N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide is synthesized by reacting 4-chlorobutyryl chloride with thiamine hydrochloride to form 4-chlorobutyrylthiamine, which is then reacted with 2-methoxyaniline and pentanoyl chloride to form N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
属性
分子式 |
C17H24ClN3O3S |
|---|---|
分子量 |
385.9 g/mol |
IUPAC 名称 |
N-[4-(4-chlorobutanoylcarbamothioylamino)-2-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C17H24ClN3O3S/c1-3-4-6-15(22)20-13-9-8-12(11-14(13)24-2)19-17(25)21-16(23)7-5-10-18/h8-9,11H,3-7,10H2,1-2H3,(H,20,22)(H2,19,21,23,25) |
InChI 键 |
DVRBZDAFVQNEMD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)CCCCl)OC |
规范 SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)CCCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine](/img/structure/B283573.png)
![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283578.png)
![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)


![(5Z)-1-(2-hydroxyethyl)-5-[(4-iodophenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283586.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)



![3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)